1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with fluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with hydrazine hydrate and subsequent acylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-fluorophenyl-4-methoxybenzoic acid, while reduction of the carbonyl group can produce 1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-hydroxy-1,6-dihydropyridazine-3-carboxamide .
Scientific Research Applications
1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid
- **4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
- **Benzene, 1-fluoro-4-(methylsulfonyl)-
Uniqueness
1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical properties and potential biological activities. Its combination of fluorophenyl and methoxyphenyl groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-27-16-9-3-13(4-10-16)12-22-20(26)19-17(28-2)11-18(25)24(23-19)15-7-5-14(21)6-8-15/h3-11H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGLUYJQEFOZBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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